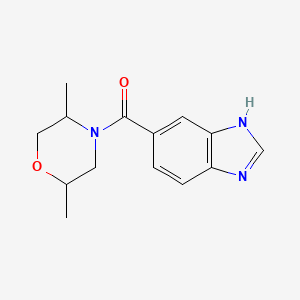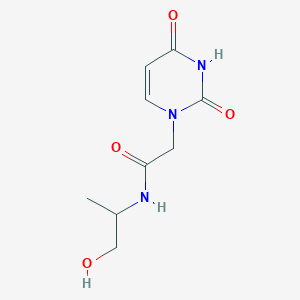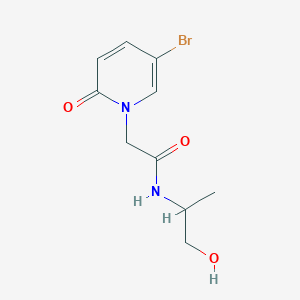
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDM is a synthetic molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Mecanismo De Acción
The mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent biological activity. However, 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It is also toxic at high concentrations, making it necessary to use caution when handling and using 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. One potential direction is the optimization of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone synthesis to achieve higher yields and purity. Another direction is the development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone derivatives with improved stability and potency. Further studies are also needed to fully understand the mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone and to identify potential therapeutic applications for 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine-4-carbaldehyde with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been optimized to achieve high yields and purity, making it readily available for research applications.
Aplicaciones Científicas De Investigación
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-19-10(2)6-17(9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJMAIQABQNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)


![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)


![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
